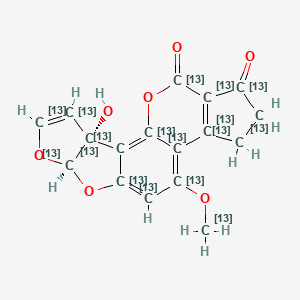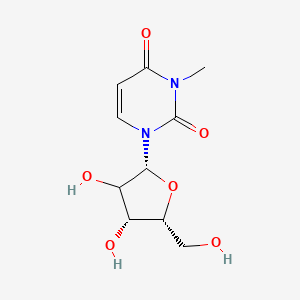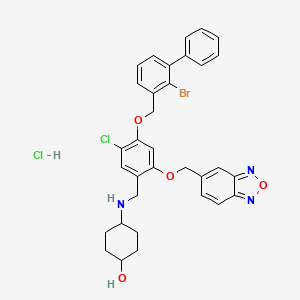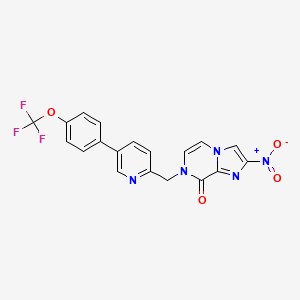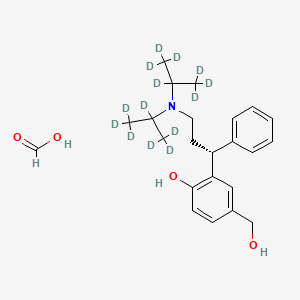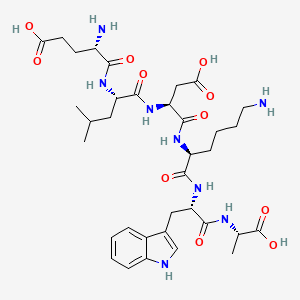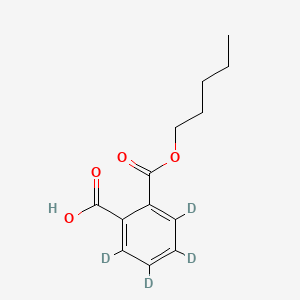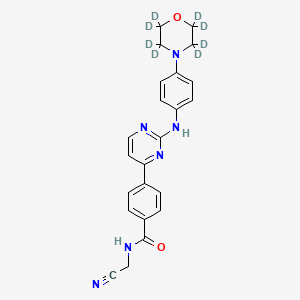
Momelotinib-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Momelotinib-d8 is a deuterated form of momelotinib, a Janus kinase 1 and Janus kinase 2 inhibitor. It is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of momelotinib.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of momelotinib involves several key steps:
Nucleophilic Addition Reaction: The starting material, 4-morpholinoaniline, reacts with cyanamide to form 1-(4-morpholinophenyl)guanidine.
Enaminone Intermediate Formation: Methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate in the presence of N,N-dimethylformamide dimethylacetal.
Condensation Reaction: The enaminone intermediate is condensed with 1-(morpholinophenyl)guanidine at elevated temperature in alcoholic alkali to form the desired pyrimidine.
Hydrolysis: The pyrimidine is hydrolyzed to the corresponding acid.
Amidation Reaction: The final step involves an amidation reaction to obtain momelotinib.
Industrial Production Methods
The industrial production of momelotinib follows similar synthetic routes but is optimized for large-scale production. This involves using readily available starting materials, mild reaction conditions, and avoiding the use of precious metal catalysts .
化学反応の分析
Types of Reactions
Momelotinib-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs.
科学的研究の応用
Momelotinib-d8 is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of momelotinib.
Metabolic Pathway Analysis: To identify and quantify metabolites.
Biological Studies: To investigate the biological effects and mechanisms of action of momelotinib.
Medical Research: To develop new therapeutic strategies for myelofibrosis and other related conditions
作用機序
Momelotinib-d8 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, which are involved in the signaling pathways of various cytokines and growth factors. This inhibition leads to a reduction in the proliferation of abnormal hematopoietic stem cells and a decrease in the production of inflammatory cytokines. Additionally, momelotinib inhibits activin A receptor type 1, which reduces hepcidin levels and improves anemia in myelofibrosis patients .
類似化合物との比較
Similar Compounds
Ruxolitinib: Another Janus kinase 1 and Janus kinase 2 inhibitor used in the treatment of myelofibrosis.
Pacritinib: A Janus kinase 2 and FLT3 inhibitor used in the treatment of myelofibrosis.
Fedratinib: A Janus kinase 2 inhibitor used in the treatment of myelofibrosis.
Uniqueness of Momelotinib-d8
Additionally, momelotinib’s ability to inhibit activin A receptor type 1 provides a distinct advantage in treating anemia associated with myelofibrosis .
特性
分子式 |
C23H22N6O2 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
N-(cyanomethyl)-4-[2-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2,15D2,16D2 |
InChIキー |
ZVHNDZWQTBEVRY-DBVREXLBSA-N |
異性体SMILES |
[2H]C1(C(OC(C(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


